Boeravinone G

Description

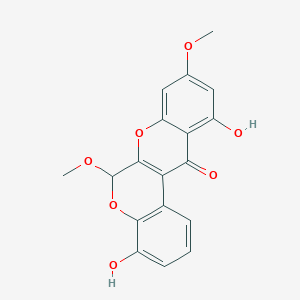

Structure

3D Structure

Properties

Molecular Formula |

C18H14O7 |

|---|---|

Molecular Weight |

342.3 g/mol |

IUPAC Name |

4,11-dihydroxy-6,9-dimethoxy-6H-chromeno[3,4-b]chromen-12-one |

InChI |

InChI=1S/C18H14O7/c1-22-8-6-11(20)14-12(7-8)24-17-13(15(14)21)9-4-3-5-10(19)16(9)25-18(17)23-2/h3-7,18-20H,1-2H3 |

InChI Key |

AEWYTSRFBZXCNI-UHFFFAOYSA-N |

Canonical SMILES |

COC1C2=C(C3=C(O1)C(=CC=C3)O)C(=O)C4=C(C=C(C=C4O2)OC)O |

Synonyms |

boeravinone G |

Origin of Product |

United States |

Isolation, Purification, and Structural Elucidation Methodologies of Boeravinone G

Extraction and Fractionation Techniques from Natural Sources

The initial step in obtaining Boeravinone G involves its extraction from plant material, most notably the roots of Boerhaavia diffusa. nih.govplos.orgresearchgate.netresearchgate.net This is followed by a systematic fractionation to separate the complex mixture of phytochemicals.

The process typically commences with the extraction of the plant material, such as the roots of Boerhaavia diffusa, using a solvent. nih.govresearchgate.netresearchgate.netbiomedpharmajournal.org Methanol (B129727) is a commonly used solvent for this purpose. nih.govresearchgate.netbiomedpharmajournal.org For instance, the roots of Boerhaavia diffusa have been extracted with methanol at room temperature to yield a crude extract. nih.govresearchgate.net Another study details the refluxing of powdered roots with methanol. isca.me The resulting crude methanolic extract contains a wide array of compounds, including Boeravinone G. nih.gov

Following the initial extraction, a fractionation strategy is employed to separate the components of the crude extract based on their polarity. A widely utilized method is the Kupchan partitioning scheme. nih.govplos.orgresearchgate.netresearchgate.netbiomedpharmajournal.org This technique involves a series of liquid-liquid partitions using solvents of varying polarities.

In a typical procedure, the crude methanol extract is dissolved in a mixture of methanol and water and then partitioned against n-hexane. nih.gov Subsequently, the water content of the aqueous methanol phase is adjusted, and it is partitioned against solvents like carbon tetrachloride (CCl4) and chloroform. nih.govbiomedpharmajournal.org This process yields several fractions, including n-hexane, carbon tetrachloride, chloroform, and n-butanol fractions. nih.govbiomedpharmajournal.org It has been observed that the carbon tetrachloride fraction often exhibits high antioxidant activity, indicating the presence of compounds like Boeravinone G, and is therefore selected for further purification. nih.govbiomedpharmajournal.org

Solvent-Based Extraction Approaches

Advanced Chromatographic Purification Protocols

To isolate Boeravinone G from the enriched fraction, advanced chromatographic techniques are indispensable. These methods provide the high resolution needed to separate structurally similar compounds.

Silica (B1680970) gel column chromatography is a fundamental step in the purification process. nih.govplos.orgresearchgate.netresearchgate.netbiomedpharmajournal.org The fraction obtained from partitioning, such as the carbon tetrachloride fraction, is subjected to column chromatography on silica gel. nih.govunina.it A gradient elution system, for example, using a mixture of n-hexane and ethyl acetate (B1210297) (EtOAc), is often employed to separate the components into further sub-fractions. nih.govresearchgate.net The composition of the mobile phase is gradually changed to elute compounds with increasing polarity. nih.gov For instance, fractions have been eluted with gradients ranging from n-hexane-EtOAc (8:2) to hexane (B92381)/EtOAc (1:1). nih.gov

For the final purification of Boeravinone G, High-Performance Liquid Chromatography (HPLC) is the method of choice, offering high efficiency and resolution. nih.govplos.orgresearchgate.netresearchgate.netbiomedpharmajournal.org The sub-fractions obtained from silica gel chromatography that show the desired activity are further purified by HPLC. nih.govresearchgate.netresearchgate.netplos.org

An analytical HPLC column is typically used with a specific mobile phase to achieve separation. For the isolation of Boeravinone G, a mobile phase consisting of hexane and ethyl acetate in a 7:3 ratio has been successfully used. nih.govresearchgate.net The flow rate is also a critical parameter, with a rate of 1.0 ml/min being reported in a successful isolation. nih.govresearchgate.net This meticulous process allows for the isolation of pure Boeravinone G. nih.govresearchgate.net

Table 1: HPLC Parameters for Boeravinone G Isolation

| Parameter | Value |

|---|---|

| Column | Analytical |

| Mobile Phase | Hexane/Ethyl Acetate (7:3) |

| Flow Rate | 1.0 ml/min |

Data derived from studies on the isolation of Boeravinone G. nih.govresearchgate.net

Silica Gel Column Chromatography Applications

Spectroscopic and Spectrometric Techniques for Structural Assignment

Once a pure compound is isolated, its chemical structure must be unequivocally determined. This is accomplished through a combination of powerful spectroscopic and spectrometric techniques. researchgate.netjst.go.jpnih.gov The identification of Boeravinone G relies on comparing its spectral data with previously reported values. nih.govresearchgate.netbiomedpharmajournal.orgplos.org

The molecular formula of Boeravinone G has been determined as C₁₈H₁₄O₇. nih.gov Techniques such as ¹H-NMR and ¹³C-NMR spectroscopy provide detailed information about the hydrogen and carbon framework of the molecule. unina.it Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern, further confirming the structure. jst.go.jp The collective data from these analyses allows for the precise structural assignment of Boeravinone G. jst.go.jpnih.gov

Table 2: Spectroscopic Data for Boeravinone G

| Technique | Key Information Provided |

|---|---|

| ¹H-NMR | Reveals the number and environment of protons. |

| ¹³C-NMR | Determines the number and type of carbon atoms. |

| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation pattern. |

This table summarizes the application of key spectroscopic techniques in the structural elucidation of Boeravinone G. unina.itjst.go.jpnih.gov

High-Resolution Electrospray Ionization Mass Spectrometry (HR-EI-MS)

High-Resolution Mass Spectrometry is a critical tool for determining the elemental composition of a molecule with high accuracy. For Boeravinone G, HR-EI-MS (High-Resolution Electron Ionization Mass Spectrometry) was instrumental in establishing its molecular formula. nih.govresearchgate.net This technique provides the exact mass of the molecule, which allows for the unambiguous determination of its constituent atoms.

The molecular formula for Boeravinone G has been established as C₁₈H₁₄O₇. nih.gov The high-resolution mass measurement distinguishes it from other compounds with the same nominal mass but different elemental compositions.

Table 1: HR-EI-MS Data for Boeravinone G

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₁₄O₇ | nih.gov |

| Exact Mass | 342.07395278 Da | nih.gov |

| Molecular Weight | 342.3 g/mol | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise structure of organic molecules like Boeravinone G. Through a combination of one-dimensional (¹H-NMR, ¹³C-NMR) and two-dimensional (2D-NMR) experiments, such as HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), the complete connectivity of the atoms within the molecule can be mapped out. nih.govresearchgate.net

The ¹H-NMR spectrum provides information about the chemical environment of the hydrogen atoms, including their number, connectivity, and spatial arrangement. The ¹³C-NMR spectrum reveals the number and types of carbon atoms present in the molecule. 2D-NMR experiments then correlate these proton and carbon signals, allowing for the definitive assembly of the molecular structure.

Detailed analysis of the NMR data for Boeravinone G has confirmed its rotenoid skeleton and the specific substitution pattern on its rings. nih.govunina.it

Table 2: ¹H-NMR Spectroscopic Data for Boeravinone G (500 MHz, CD₃OD)

| Position | δH (ppm) | Multiplicity | J (Hz) |

|---|---|---|---|

| 1 | 8.37 | d | 7.5 |

| 2 | 7.09 | t | 7.5 |

| 3 | 6.98 | d | 7.5 |

This table is based on partial data available in the cited literature. unina.it

Table 3: ¹³C-NMR Spectroscopic Data for Boeravinone G (500 MHz, CD₃OD)

| Position | δC (ppm) | Multiplicity |

|---|---|---|

| 1 | 119.5 | CH |

| 1a | 118.0 | C |

| 2 | 124.4 | CH |

| 3 | 116.4 | CH |

This table is based on partial data available in the cited literature. unina.it

Biosynthetic Pathways and Metabolic Transformations of Boeravinone G

Proposed Biosynthetic Routes to Boeravinone Scaffold

The biosynthesis of rotenoids, including Boeravinone G, is a specialized branch of the isoflavonoid (B1168493) pathway. It originates from primary metabolites and proceeds through several oxidative phases to construct the characteristic A/B/C/D-ring system. nih.gov The entire process can be conceptualized in distinct phases, starting from the formation of a chalcone (B49325). rsc.org

The journey begins with the amino acid L-phenylalanine, which is converted into (E)-cinnamic acid. acs.org Through the action of malonyl-CoA, several malonyl groups are added, leading to the formation of a polyketide. This polyketide undergoes cyclization via a Claisen condensation to form a chalcone. rsc.orgthieme-connect.com This chalcone is then enzymatically and stereospecifically cyclized to a flavanone (B1672756), a key intermediate. rsc.org

A crucial step in the formation of the isoflavonoid skeleton is an aryl migration. This rearrangement converts the flavanone into an isoflavone (B191592). rsc.orgthieme-connect.com Subsequent hydroxylations and methylations on the A-ring of the isoflavone set the stage for the formation of the B-ring. rsc.orgthieme-connect.com The closure of the B-ring is thought to occur via an oxidative transformation of a methoxy (B1213986) group, which initiates a cyclization to form the core rotenoid structure. acs.orgthieme-connect.com It has been proposed that this cyclization might proceed through either a cationic or a free-radical intermediate, though the exact mechanism is still a subject of scientific inquiry. acs.org

Interestingly, the biosynthetic pathways can diverge in different plant families. For instance, the pathway leading to boeravinones G and H in the Nyctaginaceae family is considered to be different from the one that produces rotenone (B1679576) and deguelin (B1683977) in the Leguminosae family. acs.org

Enzymatic Steps and Precursor Molecules in Rotenoid Biosynthesis

The biosynthesis of the rotenoid scaffold is a multi-enzyme process, starting from fundamental precursor molecules. The initial building blocks are derived from both the shikimate and the polyketide pathways.

Key Precursor Molecules:

L-phenylalanine : The primary starting material, derived from the shikimate pathway, which provides the foundation for ring A and the adjacent three-carbon chain of the flavonoid structure. acs.orgmdpi.com

Malonyl-CoA : Derived from acetyl-CoA, it serves as the extender unit in the polyketide synthase-mediated formation of the C-ring. acs.orgnih.gov

S-adenosylmethionine (SAM) : Acts as the methyl group donor for the methylation of hydroxyl groups on the aromatic rings, a critical step for subsequent cyclizations. rsc.org

Dimethylallyl diphosphate (B83284) (DMAPP) : The source of the isoprene (B109036) unit that is incorporated to form the E-ring in many rotenoids. acs.org

Key Enzymatic Steps and Enzymes: The pathway involves several key enzymes that catalyze specific transformations:

Phenylalanine ammonia-lyase (PAL) : Catalyzes the conversion of L-phenylalanine to trans-cinnamic acid. ird.fr

Cinnamate-4-hydroxylase (C4H) : Hydroxylates cinnamic acid to produce 4-coumaric acid. ird.fr

4-Coumarate-CoA ligase (4CL) : Activates 4-coumaric acid to its CoA ester, 4-coumaroyl-CoA. ird.frmdpi.com

Chalcone Synthase (CHS) : A key rate-limiting enzyme that condenses 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. mdpi.comresearchgate.netmdpi.com

Chalcone Isomerase (CHI) : Catalyzes the stereospecific cyclization of the chalcone into a flavanone (e.g., naringenin). mdpi.comresearchgate.netmdpi.com

Isoflavone Synthase (IFS) : A cytochrome P450 enzyme that catalyzes the 1,2-aryl migration, converting the flavanone into an isoflavone. thieme-connect.com

Methyltransferases : Utilize SAM to methylate specific hydroxyl groups on the isoflavone ring system. rsc.org

Deguelin cyclase : An enzyme that has been studied in the context of E-ring formation, which is a later stage in the biosynthesis of some rotenoids. nih.gov

The table below summarizes the key enzymes and their roles in the biosynthetic pathway.

| Enzyme | Abbreviation | Role in Biosynthesis |

| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to trans-cinnamic acid. ird.fr |

| Cinnamate-4-hydroxylase | C4H | Hydroxylates cinnamic acid to 4-coumaric acid. ird.fr |

| 4-Coumarate-CoA ligase | 4CL | Activates 4-coumaric acid to 4-coumaroyl-CoA. ird.frmdpi.com |

| Chalcone Synthase | CHS | Condenses 4-coumaroyl-CoA and malonyl-CoA to form a chalcone. mdpi.comresearchgate.netmdpi.com |

| Chalcone Isomerase | CHI | Cyclizes the chalcone to a flavanone. mdpi.comresearchgate.netmdpi.com |

| Isoflavone Synthase | IFS | Catalyzes the aryl migration to form an isoflavone from a flavanone. thieme-connect.com |

| Methyltransferases | - | Transfer methyl groups from S-adenosylmethionine to hydroxyl groups. rsc.org |

| Deguelin cyclase | - | Involved in the formation of the E-ring in certain rotenoids. nih.gov |

In Vitro and In Vivo Metabolic Fate Studies of Boeravinone G

Information specifically on the metabolic fate of Boeravinone G is limited in the scientific literature. However, studies on the metabolism of the parent compound, rotenone, can provide insights into the potential metabolic transformations that Boeravinone G might undergo.

In vitro studies using tissue homogenates from mammals have shown that rotenone is metabolized primarily through hydroxylation. nih.gov These reactions, often mediated by microsomal enzymes like cytochrome P450s, yield several hydroxylated products. nih.gov Key metabolites identified from in vitro rotenone metabolism include rotenolone (B1679575) I, rotenolone II, 8'-hydroxyrotenone, and 6',7'-dihydro-6',7'-dihydroxyrotenone. nih.gov It is plausible that Boeravinone G, sharing the core rotenoid structure, could undergo similar oxidative metabolism.

In vivo studies on rotenoids are also scarce. Research on radiolabeled rotenoids has been conducted to examine their binding to mitochondrial complex I in rat striatum, but these studies focus on target engagement rather than metabolic breakdown. nih.gov The metabolism of Boeravinone G in living organisms has not been extensively documented. However, it is known that boeravinones, including Boeravinone G, can interact with and inhibit drug efflux pumps like the Breast Cancer Resistance Protein (BCRP), which could influence their own metabolism and that of other co-administered substances. unina.itfrontiersin.org

The table below details the observed metabolites from in vitro studies of the related compound, rotenone.

| Parent Compound | Study Type | Identified Metabolites | Key Findings |

| Rotenone | In vitro | Rotenolone I, Rotenolone II, 8'-hydroxyrotenone, 6',7'-dihydro-6',7'-dihydroxyrotenone | Hydroxylation is a major metabolic pathway mediated by microsomal enzymes. nih.gov |

| Boeravinone G | In vitro | - | Boeravinone G inhibits the BCRP drug-efflux pump, which may affect its metabolic profile and interactions. unina.it |

Further research is required to specifically elucidate the in vitro and in vivo metabolic pathways of Boeravinone G, identify its specific metabolites, and understand its pharmacokinetic profile.

Mechanistic Investigations of Boeravinone G S Biological Modulations in Preclinical Models

Modulation of Oxidative Stress Pathways and Genoprotective Mechanisms

Boeravinone G, a rotenoid isolated from the roots of Boerhaavia diffusa, has demonstrated significant antioxidant and genoprotective effects in preclinical studies. nih.govresearchgate.netnih.gov These effects are attributed to its ability to modulate various pathways involved in oxidative stress. nih.govnih.gov Investigations using both chemical and cell-based assays have provided insights into the mechanisms by which Boeravinone G counteracts cellular damage induced by reactive oxygen species (ROS). nih.govresearchgate.netnih.gov

Radical Scavenging Capabilities (e.g., Electron Spin Resonance Spectroscopy)

Electron Spin Resonance (ESR) spectroscopy has been employed to directly assess the free radical scavenging potential of Boeravinone G. nih.govplos.orgplos.org This technique allows for the detection and quantification of free radicals. srce.hr In these studies, Boeravinone G, along with other related rotenoids like boeravinone D and H, significantly reduced the ESR signal intensity induced by hydroxyl radicals, indicating a direct scavenging activity. nih.govresearchgate.netnih.govplos.org Among the tested compounds, Boeravinone G was identified as the most potent scavenger. nih.govresearchgate.netnih.govplos.org

An ESR-guided fractionation of a methanol (B129727) extract from B. diffusa roots identified boeravinones G, H, and D as active radical scavengers. plos.orgresearchgate.net At a concentration of 0.5 mg/ml, Boeravinone G exhibited a scavenger activity of 65.9 ± 3.3%. plos.orgresearchgate.net

Regulation of Lipid Peroxidation Processes (e.g., TBARS Assay)

The protective effect of Boeravinone G against lipid peroxidation, a key process in cellular injury, has been evaluated using the Thiobarbituric Acid Reactive Substances (TBARS) assay. nih.govnih.govcambridge.org This assay measures malondialdehyde (MDA) equivalents, which are products of lipid peroxidation. nih.govresearchgate.net In preclinical models using Caco-2 cells, treatment with Fenton's reagent (H₂O₂/Fe²⁺) caused a significant increase in TBARS formation. nih.govplos.org Pre-treatment with Boeravinone G at concentrations ranging from 0.1 to 1 ng/ml significantly and dose-dependently reduced the formation of TBARS. nih.govresearchgate.net It's noteworthy that Boeravinone G, when administered alone, did not alter the basal levels of TBARS. nih.gov

| Treatment | TBARS Level (pmol MDA/mg protein) | Significance vs. H₂O₂/Fe²⁺ alone |

|---|---|---|

| Control | 168.5 ± 21.35 | N/A |

| H₂O₂/Fe²⁺ (1 mM) | ~505.5 (threefold increase from control) | p<0.001 vs control |

| H₂O₂/Fe²⁺ + Boeravinone G (0.1 ng/ml) | Significantly reduced | p<0.001 |

| H₂O₂/Fe²⁺ + Boeravinone G (0.3 ng/ml) | Significantly reduced | p<0.001 |

| H₂O₂/Fe²⁺ + Boeravinone G (1 ng/ml) | Significantly reduced | p<0.001 |

Impact on Reactive Oxygen Species (ROS) Generation (e.g., DCFH-DA Assay)

The effect of Boeravinone G on intracellular ROS generation has been investigated using the 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay. nih.govcambridge.org This assay utilizes a fluorescent probe that, once inside the cell, is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF), allowing for the quantification of total ROS. nih.govyeasenbio.comnih.gov In Caco-2 cells exposed to Fenton's reagent, a significant increase in ROS formation was observed. nih.govresearchgate.net Pre-treatment with Boeravinone G (0.1–1 ng/ml) for 24 hours led to a significant and concentration-dependent reduction in ROS levels. nih.govresearchgate.net When used alone, Boeravinone G did not affect the basal ROS formation. nih.govresearchgate.net

| Treatment | Fluorescence Intensity | Significance vs. H₂O₂/Fe²⁺ alone |

|---|---|---|

| Control | 2.45 ± 0.09 | N/A |

| H₂O₂/Fe²⁺ (2 mM) | Significantly increased | p<0.001 vs control |

| H₂O₂/Fe²⁺ + Boeravinone G (0.1 ng/ml) | Significantly reduced | p<0.05 |

| H₂O₂/Fe²⁺ + Boeravinone G (0.3 ng/ml) | Significantly reduced | p<0.01 |

| H₂O₂/Fe²⁺ + Boeravinone G (1 ng/ml) | Significantly reduced | p<0.001 |

Influence on Endogenous Antioxidant Enzyme Systems (e.g., Superoxide (B77818) Dismutase)

Boeravinone G has been shown to positively influence the activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD). nih.govresearchgate.net SOD is a crucial enzyme that catalyzes the dismutation of the superoxide anion into molecular oxygen and hydrogen peroxide. researchgate.netcambridge.org In studies with Caco-2 cells, exposure to H₂O₂/Fe²⁺ led to a significant decrease in SOD activity. nih.govresearchgate.net Treatment with Boeravinone G counteracted this decrease, suggesting a stimulatory effect on the cell's antioxidant defense mechanisms. nih.govresearchgate.net At the highest concentration tested (1 ng/ml), Boeravinone G restored SOD activity to a level significantly higher than that of untreated cells. nih.gov Boeravinone G alone did not alter the basal activity of SOD. nih.gov

Protection Against DNA Damage (e.g., Comet Assay)

The genoprotective effects of Boeravinone G have been demonstrated using the Comet assay, a sensitive method for detecting DNA damage in individual cells. nih.govresearchgate.net Exposure of Caco-2 cells to hydrogen peroxide (H₂O₂) resulted in significant DNA damage, as indicated by an increase in the comet tail intensity. nih.govplos.orgresearchgate.net Pre-treatment with Boeravinone G (0.1–1 ng/ml) provided significant, concentration-dependent protection against this H₂O₂-induced DNA damage. nih.govplos.orgresearchgate.net Importantly, Boeravinone G by itself did not show any genotoxic effects, as it did not cause DNA damage when administered alone. plos.orgresearchgate.net

| Treatment | % Tail DNA Fluorescence | Significance vs. H₂O₂ alone |

|---|---|---|

| Control | ~5% | N/A |

| H₂O₂ (75 µM) | ~43% | p<0.001 vs control |

| H₂O₂ + Boeravinone G (0.1 ng/ml) | Significantly reduced | p<0.001 |

| H₂O₂ + Boeravinone G (0.3 ng/ml) | Significantly reduced | p<0.001 |

| H₂O₂ + Boeravinone G (1 ng/ml) | Significantly reduced | p<0.001 |

Role of Signal Transduction Pathways (e.g., MAP Kinase, NF-κB)

The antioxidant and genoprotective activities of Boeravinone G appear to involve the modulation of key signal transduction pathways, specifically the Mitogen-Activated Protein (MAP) kinase and Nuclear Factor-kappa B (NF-κB) pathways. nih.govnih.govplos.org In Caco-2 cells, oxidative stress induced by Fenton's reagent led to an increase in the phosphorylation of ERK1, ERK2 (members of the MAP kinase family), and the p65 subunit of NF-κB. nih.govresearchgate.net

Boeravinone G, at concentrations of 0.3 and 1 ng/ml, significantly reduced the increased levels of phosphorylated ERK1 and phosphorylated NF-κB p65. nih.govresearchgate.net However, it did not affect the upregulation of phosphorylated ERK2. nih.govresearchgate.net This suggests a selective inhibitory effect of Boeravinone G on specific components of these signaling cascades, which are known to be activated by oxidative stress. nih.govplos.org The inhibitory effect on NF-κB p65 phosphorylation further points to the involvement of this pathway in the antioxidant action of Boeravinone G. nih.gov

Cellular and Molecular Targets in Boeravinone G-Mediated Anti-proliferative Pathways

The anti-proliferative activities of Boeravinone G have been explored through various preclinical models, focusing on its interactions with key cellular and molecular pathways that regulate cell growth and survival. These investigations are crucial for understanding its potential as a modulator of cancer cell pathobiology.

A significant mechanism underlying the anti-proliferative-associated activity of Boeravinone G is its ability to inhibit ATP-binding cassette (ABC) drug efflux transporters. chemijournal.com Specifically, Boeravinone G has been identified as a potent inhibitor of the Breast Cancer Resistance Protein (BCRP), also known as ABCG2. mdpi.com ABC transporters like BCRP are responsible for the efflux of various cytotoxic agents from cancer cells, a primary mechanism of multidrug resistance (MDR) that often leads to chemotherapy failure. chemijournal.comphcogres.com

In preclinical studies, Boeravinone G was shown to strongly inhibit the BCRP-mediated efflux of mitoxantrone (B413), a known anticancer drug and BCRP substrate, in human embryonic kidney (HEK-293) cells transfected with wild-type BCRP. mdpi.com The inhibitory effect was concentration-dependent, leading to the accumulation of mitoxantrone within the cells. mdpi.com Notably, Boeravinone G demonstrated a high potency, with its inhibitory effect being nearly as complete as that of elacridar (B1662867) (GF120918), a well-established BCRP inhibitor used as a reference in these studies. mdpi.com This potent inhibitory action suggests that Boeravinone G could function as a chemosensitizer, potentially reversing BCRP-mediated drug resistance in cancer cells. mdpi.comunina.it

| Compound | Target | Assay Description | IC₅₀ Value (µM) | Reference |

|---|---|---|---|---|

| Boeravinone G | BCRP/ABCG2 | Inhibition of BCRP-mediated mitoxantrone efflux in transfected HEK-293 cells. | 0.7 ± 0.07 | mdpi.com |

The cell cycle is a fundamental process that governs cell proliferation, with checkpoints in place to ensure genomic integrity. nih.govmdpi.com While natural products are often investigated for their ability to induce cell cycle arrest at phases such as G1, S, or G2/M, specific preclinical data detailing the direct effects of isolated Boeravinone G on cell cycle progression in cancer cell lines are not extensively documented in the available scientific literature.

Apoptosis, or programmed cell death, is a critical pathway for eliminating damaged or cancerous cells. researchgate.net While related compounds like Boeravinone B have been studied for their apoptotic effects, direct evidence showing that Boeravinone G induces apoptosis is limited. embopress.orgnih.gov However, research has highlighted the potent antioxidant and genoprotective effects of Boeravinone G. researchgate.net In studies using Caco-2 cells, Boeravinone G was shown to reduce DNA damage induced by hydrogen peroxide. researchgate.net This genoprotective activity is significant because DNA damage is a primary trigger for apoptosis. researchgate.net

Cellular senescence is a state of irreversible cell-cycle arrest often triggered by stressors like DNA damage. acs.org It serves as a potent anti-tumor mechanism. acs.org Currently, specific investigations into the ability of Boeravinone G to induce cellular senescence as part of its anti-proliferative mechanism have not been reported in the reviewed literature.

The biological activity of a compound is often determined by its interaction with specific protein targets.

CDK2AP1: Cyclin-dependent kinase 2-associated protein 1 (CDK2AP1) is a tumor suppressor that plays a role in cell cycle regulation. Computational studies have been performed to analyze the binding efficacy of several boeravinone compounds with CDK2AP1. unina.it However, specific binding affinity data for the interaction between Boeravinone G and CDK2AP1 are not detailed in the available literature.

Caspase-3: Caspase-3 is a key executioner caspase in the apoptotic pathway, activated by various stimuli to orchestrate cell death. researchgate.netnih.gov Preclinical studies on the related compound Boeravinone B have suggested a caspase-independent apoptotic mechanism, with no proteolytic processing of caspase-3 observed. embopress.org Another study noted that Boeravinone B treatment decreased caspase-3 expression in a model of myocardial injury. nih.gov There is no direct evidence from the reviewed studies demonstrating an interaction between Boeravinone G and Caspase-3.

EGFR: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase receptor that, when over-activated, can drive tumor cell proliferation. embopress.org While studies have shown that Boeravinone B can induce the internalization and degradation of EGFR in colon cancer cells, similar mechanistic investigations for Boeravinone G have not been reported. embopress.org Research on Boeravinone G's antioxidant properties suggests that further studies are needed to determine if it affects EGFR-mediated signaling pathways.

Induction of Apoptotic Pathways and Cellular Senescence Mechanisms

Modulation of Smooth Muscle Contractility and Intestinal Motility

Boeravinones isolated from Boerhaavia diffusa have been evaluated for their effects on smooth muscle, which is relevant to the plant's traditional use in treating gastrointestinal ailments. unina.it

Bioassay-guided fractionation of a methanolic extract from the roots of Boerhaavia diffusa led to the isolation of several rotenoids, including Boeravinone G. embopress.org These isolated compounds were subsequently tested for their effects on intestinal motility. phcogres.comembopress.org

In in vitro experiments using isolated guinea pig ileum, Boeravinone G was shown to exhibit spasmolytic (anti-spasmodic) activity. embopress.org The methanolic root extract of B. diffusa was found to inhibit contractions induced by various agonists, and this effect is attributed to its active rotenoid constituents, including Boeravinone G. chemijournal.comunina.it This activity appears to be mediated through a direct effect on the smooth muscle. These findings provide a pharmacological basis for the traditional use of Boerhaavia diffusa in managing gastrointestinal disorders. unina.it

Identification of Associated Receptor or Channel Modulation (e.g., Calcium Channels)

Preclinical investigations into the biological activities of Boeravinone G have primarily focused on its potent antioxidant and cytoprotective effects, with specific signaling pathways identified as key mediators of its action. While direct modulation of specific receptors or ion channels by Boeravinone G is not extensively documented, research on the extracts of Boerhaavia diffusa, from which Boeravinone G is isolated, and other compounds from the same plant provide context for potential, yet unconfirmed, channel modulation.

The predominant body of research on Boeravinone G points towards its influence on intracellular signaling cascades rather than direct receptor or channel binding. Specifically, the MAP kinase and NF-kB pathways have been identified as being significantly modulated by Boeravinone G, particularly in the context of oxidative stress. nih.govresearchgate.netplos.orgnih.gov In preclinical models using Caco-2 cells, Boeravinone G was shown to reduce the levels of phosphorylated ERK1 (pERK1) and phospho-NF-kB p65, which are upregulated during oxidative stress. nih.govplos.orgnih.gov Interestingly, the compound did not affect the levels of phosphorylated ERK2 (pERK2). nih.govplos.orgnih.gov This demonstrates a selective modulation within the MAP kinase pathway.

Research Findings on Molecular Targets of Boeravinone G in Preclinical Models

| Molecular Target | Cell Line/Model | Observed Effect of Boeravinone G | Reference |

| Phosphorylated ERK1 (pERK1) | Caco-2 cells | Significant reduction in levels increased by Fenton's reagent. | nih.govplos.orgnih.gov |

| Phosphorylated ERK2 (pERK2) | Caco-2 cells | No significant effect on levels increased by Fenton's reagent. | nih.govplos.org |

| Phospho-NF-kB p65 | Caco-2 cells | Significant reduction in levels increased by Fenton's reagent. | nih.govplos.orgnih.gov |

| Superoxide Dismutase (SOD) | Caco-2 cells | Counteracted the decrease in SOD activity induced by H₂O₂/Fe²⁺. | nih.govresearchgate.netnih.gov |

| Breast Cancer Resistance Protein (BCRP/ABCG2) | --- | Potent inhibition of drug efflux activity. | acs.org |

Computational Approaches in Boeravinone G Research

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as Boeravinone G) when bound to a second molecule (a receptor, typically a protein). This method is crucial for understanding the feasibility and nature of the interaction at a molecular level.

Research has employed molecular docking to investigate the interaction of Boeravinone G with specific protein targets. In one study, Boeravinone G was docked against the wild-type and a mutant model of alpha-actinin-4 (ACTN4), a protein implicated in focal segmental glomerulosclerosis (FSGS). researchgate.net The simulations aimed to identify the specific amino acid residues within the protein's binding pocket that interact with Boeravinone G. researchgate.net The visualization of these docked complexes allows for a detailed analysis of the intermolecular forces, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. researchgate.net Such studies are fundamental in elucidating the compound's potential mechanism of action. researchgate.netscitechdaily.com

A 2D representation from one such study illustrates the docking interactions between Boeravinone G and both the wild-type and mutant forms of the ACTN4 protein, highlighting the key amino acid residues involved in the binding. researchgate.net

A key output of molecular docking simulations is the binding affinity, often expressed as a docking score in kilocalories per mole (kcal/mol). researchgate.net This score estimates the free energy of binding, with more negative values indicating a stronger and more stable interaction between the ligand and the protein. researchgate.net

In the computational analysis targeting the ACTN4 protein, Boeravinone G was one of several phytochemicals from Boerhaavia diffusa evaluated for its binding potential. researchgate.net While other compounds like Boeravinone F showed a slightly lower binding energy, the data gathered for Boeravinone G is critical for comparative analysis in identifying potential therapeutic agents. researchgate.net

Table 1: Molecular Docking Scores of Boeravinone G against ACTN4 Protein Models

| Compound | Target Protein Model | Binding Affinity (kcal/mol) |

|---|---|---|

| Boeravinone G | Wild-type ACTN4 | Not specified in abstract |

| Boeravinone G | Mutant ACTN4 | Not specified in abstract |

| Boeravinone F | Wild-type ACTN4 | -8.2 |

| Boeravinone F | Mutant ACTN4 | -7.5 |

| Boeravinone B | Wild-type ACTN4 | -8.1 |

| Boeravinone B | Mutant ACTN4 | -7.3 |

Data sourced from a computational analysis of Boerhaavia diffusa phytochemicals against ACTN4. researchgate.net

Ligand-Protein Interaction Profiling with Biological Receptors

Molecular Dynamics Simulations for Conformational Stability and Dynamics

Following molecular docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-protein complex over time. researchgate.net MD simulations model the natural movements and conformational changes of atoms and molecules, providing insights into the dynamic behavior of the complex in a simulated physiological environment. eurekaselect.com These simulations can confirm whether the interactions predicted by docking are maintained, revealing the flexibility of the ligand and the protein's binding site. researchgate.neteurekaselect.com

While specific MD simulation studies focusing exclusively on Boeravinone G were not detailed in the reviewed literature, this computational approach has been successfully applied to other boeravinones, such as Boeravinone B and Boeravinone E. researchgate.neteurekaselect.comresearchgate.net For instance, MD simulations of Boeravinone B complexed with targets like Caspase-3 and EGFR revealed the formation of stable complexes. researchgate.neteurekaselect.com Such studies analyze parameters like the root-mean-square deviation (RMSD) to evaluate the structural stability of the complex over the simulation period. researchgate.neteurekaselect.com

In Silico Screening and Virtual Ligand Design

In silico screening involves the use of computational methods to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. wjpmr.comsilicos-it.be This approach was implicitly used in studies where a range of phytochemicals from Boerhaavia diffusa, including Boeravinone G, were evaluated against specific protein targets like CDK2AP1 and ACTN4. researchgate.nettandfonline.comnih.gov By comparing the docking scores and interaction profiles of multiple compounds, researchers can prioritize the most promising candidates for further investigation. researchgate.net

Virtual ligand design, an extension of this process, involves modifying the structure of a lead compound like Boeravinone G in silico to improve its binding affinity or other pharmacological properties. nibn.go.jp While direct examples of virtual ligand design based on Boeravinone G are not prominent, the foundational data from screening and docking studies provide the necessary starting point for such rational drug design efforts. nibn.go.jp

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for Research Prioritization

For a compound to be a viable drug candidate, it must possess favorable ADME properties. nih.gov Computational tools can predict these properties based on a molecule's structure, helping to identify potential liabilities early in the drug discovery process. dergipark.org.trorientjchem.org These predictions are often guided by rules such as Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. nih.gov

A computational study on phytochemicals from Boerhaavia diffusa included the prediction of several physicochemical and ADME-related properties for Boeravinone G. researchgate.net These predicted values are essential for prioritizing compounds that are more likely to have good bioavailability and appropriate metabolic stability. researchgate.netnibn.go.jp

Table 2: Predicted Physicochemical Properties of Boeravinone G

| Property | Predicted Value | Significance in Drug Discovery |

|---|---|---|

| Molecular Formula | C18H14O7 | Defines the elemental composition. |

| Molecular Weight | 342.3 g/mol | Influences absorption and distribution; typically <500 for oral drugs. nih.gov |

| Topological Polar Surface Area (TPSA) | 98.36 Ų | Relates to membrane permeability and bioavailability. |

| Hydrogen Bond Donors (HBD) | 2 | Affects solubility and membrane passage; typically ≤5. nih.gov |

| Hydrogen Bond Acceptors (HBA) | 7 | Affects solubility and membrane passage; typically ≤10. nih.gov |

| Rotatable Bonds (RB) | 2 | Influences conformational flexibility and binding. |

| LogP (Octanol-Water Partition Coefficient) | 2.28 | Measures lipophilicity, impacting absorption and distribution; typically ≤5. nih.gov |

Data sourced from a computational analysis of Boerhaavia diffusa phytochemicals. researchgate.net

Analytical Methodologies for Detection and Quantification of Boeravinone G in Research Studies

High-Performance Liquid Chromatography (HPLC) Methods for Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, isolation, and quantification of Boeravinone G from complex mixtures such as plant extracts. While many studies focus on the more abundant Boeravinone B, the developed methodologies are often applicable to the entire class of rotenoids found in Boerhaavia diffusa.

Research has demonstrated the use of HPLC for the successful isolation of Boeravinone G. In one study, a methanol (B129727) extract of Boerhaavia diffusa roots was partitioned, and the resulting carbon tetrachloride (CCl₄) fraction, which showed high antioxidant activity, was subjected to further separation. biomedpharmajournal.orgnih.gov Sequential silica (B1680970) gel column chromatography followed by preparative HPLC was employed to isolate pure Boeravinone G. biomedpharmajournal.orgnih.gov For instance, a fraction eluted with a hexane (B92381)/EtOAc (6:4) mixture was purified by HPLC on an analytical column using hexane/EtOAc (7:3) as the eluent to yield Boeravinone G. nih.gov

Reverse-phase HPLC (RP-HPLC) is commonly the method of choice. These methods typically utilize a C18 column and a gradient mobile phase consisting of an aqueous component (often with an acid modifier like acetic acid or orthophosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netnih.gov While specific validated methods for the simultaneous quantification of Boeravinone G alongside other boeravinones are less commonly detailed than for Boeravinone B or E, the principles are directly transferable. The quantification relies on a validated linear relationship between the concentration of the standard compound and the peak area detected. cabidigitallibrary.orginformaticsjournals.co.in

Table 1: Examples of HPLC Conditions for Boeravinone Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Technique | Preparative HPLC (Isolation) | RP-HPLC (Quantification of B & E) | RP-HPLC (Quantification of B) |

| Column | Analytical column (250x4.6 mm) | Inertsil ODS-3 | Not specified |

| Mobile Phase | Hexane:Ethyl Acetate (B1210297) (7:3) | Acetonitrile and 0.1% v/v orthophosphoric acid in water (gradient) | Phosphate buffer & Acetonitrile |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.5 mL/min |

| Detection | Not specified (collection of fractions) | UV at 276 nm | UV at 270 nm |

| Reference | nih.gov | researchgate.netnih.gov | informaticsjournals.co.in |

High-Performance Thin-Layer Chromatography (HPTLC) for Qualitative and Quantitative Analysis

High-Performance Thin-Layer Chromatography (HPTLC) serves as a valuable tool for both the qualitative fingerprinting and quantitative analysis of Boeravinone G and other related rotenoids. It is recognized for being a fast, simple, and cost-effective method. phcogres.comphcogres.com

Studies have established HPTLC methods that can effectively separate various boeravinones, including Boeravinone G, from other constituents in plant extracts. mdpi.com For the analysis, pre-coated silica gel 60 F254 plates are typically used as the stationary phase. A key aspect of HPTLC is the development of a suitable mobile phase to achieve clear separation of the target compounds. A common solvent system used for boeravinones is a mixture of toluene, ethyl acetate, and formic acid. mdpi.comjneonatalsurg.com After development, the plates are scanned using a densitometer at a specific wavelength, often determined from the compound's UV absorption maximum. For boeravinones, detection is frequently performed under UV light at 254 nm. phcogres.comphcogres.com The amount of Boeravinone G in a sample can be quantified by comparing the peak area of the sample spot to a calibration curve generated from known concentrations of a pure standard. phcogres.com

Table 2: HPTLC Method Parameters for Boeravinone Analysis

| Parameter | Condition Details |

|---|---|

| Stationary Phase | HPTLC plates pre-coated with silica gel 60 F254 |

| Mobile Phase | Toluene:Ethyl Acetate:Formic Acid (5:3:1 v/v) mdpi.com or Toluene:Ethyl Acetate:Formic Acid:Methanol (5:3:1:1 v/v) phcogres.comphcogres.com |

| Detection | Densitometric scanning in absorbance mode at 254 nm. phcogres.comphcogres.commdpi.com |

| Result for Boeravinone B (as an example) | Retardation factor (Rf) of ~0.87 phcogres.comphcogres.com or ~0.71 mdpi.com |

| Reference | phcogres.comphcogres.commdpi.com |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, greater sensitivity, and much faster analysis times. This is achieved by using columns packed with smaller sub-2 µm particles, which requires instrumentation capable of handling higher back-pressures.

A validated UPLC-PDA (Photodiode Array) method has been specifically developed for the quantitative analysis of boeravinones, including Boeravinone G, in the roots of Boerhaavia diffusa. researchgate.netnih.govscience.gov This rapid and robust method is ideal for the quality control of raw plant material. researchgate.netnih.gov The separation of boeravinones was achieved using a BEH Shield C18 column with a gradient elution of methanol and water containing 0.1% acetic acid. researchgate.netnih.gov The method demonstrated excellent linearity (r² ≥ 0.9999), accuracy, and precision, adhering to the International Conference on Harmonisation (ICH) guidelines. researchgate.netnih.gov UPLC is also utilized to determine the purity of isolated boeravinone standards, including Boeravinone G, confirming purities in the range of 99.0-99.9%. researchgate.net

Table 3: UPLC Method Parameters for Boeravinone Quantification

| Parameter | Condition Details |

|---|---|

| Technique | UPLC with Photodiode Array (PDA) detection |

| Column | BEH Shield C18 (2.1 × 100 mm, 1.7 µm) |

| Mobile Phase | Gradient elution with methanol and water (containing 0.1% acetic acid) |

| Flow Rate | 0.4 mL/min |

| Detection Wavelength (λmax) | 273 nm |

| Reference | researchgate.netnih.gov |

Spectroscopic Detection Principles in Analytical Method Development (e.g., UV, PDA)

Spectroscopic detectors are integral to modern liquid chromatography techniques for the detection and quantification of compounds like Boeravinone G. The most commonly used detectors are Ultraviolet (UV) and Photodiode Array (PDA) detectors.

The principle behind this detection method is that molecules with chromophores—parts of the molecule that absorb light—will absorb light at specific wavelengths in the UV-visible range. technologynetworks.com Boeravinones, as phenolic compounds, possess chromophores that allow for their detection using UV spectroscopy. researchgate.net A simple UV detector measures the absorbance at a single, pre-selected wavelength. For boeravinones, detection wavelengths such as 273 nm, 276 nm, or within the 290-320 nm range have been reported as effective. nih.govjneonatalsurg.comresearchgate.netnih.gov

A Photodiode Array (PDA) detector, also known as a Diode-Array Detector (DAD), offers a significant advantage over a standard UV detector. Instead of measuring absorbance at a single wavelength, a PDA detector scans a range of wavelengths simultaneously, providing a complete UV-visible spectrum for each point in the chromatogram. science.govsemanticscholar.org This capability is highly valuable for method development and analysis because it allows for:

Peak Purity Analysis: By comparing spectra across a single chromatographic peak, one can assess whether the peak represents a single compound or co-eluting impurities.

Compound Identification: The acquired spectrum of an unknown peak can be compared to the spectra of known standards in a spectral library for identification.

Optimal Wavelength Selection: The detector software can automatically determine the wavelength of maximum absorbance (λmax) for a compound, ensuring the highest sensitivity for quantification. researchgate.netnih.gov

In the context of Boeravinone G analysis, a UPLC system coupled with a PDA detector provides a powerful platform for selective, sensitive, and rapid quantification. researchgate.netnih.gov Furthermore, Electron Spin Resonance (ESR) spectroscopy has been uniquely employed as a guiding tool during the isolation of Boeravinone G, by screening chromatographic fractions for their hydroxyl radical scavenging activity, thereby targeting the isolation of the most potent antioxidant compounds. nih.govnih.gov

Future Research Directions and Therapeutic Potential As a Lead Compound

Elucidation of Additional Molecular Targets and Signaling Pathways

Initial research has identified that the antioxidant and genoprotective effects of Boeravinone G involve the modulation of specific signaling pathways. Studies have shown that Boeravinone G can reduce the levels of phosphorylated ERK1 (pERK1) and phospho-NF-kB p65, indicating the involvement of the MAP kinase and NF-kB pathways in its antioxidant mechanism. Current time information in IN.nih.gov Furthermore, Boeravinone G has been observed to increase the activity of the antioxidant enzyme Superoxide (B77818) Dismutase (SOD). Current time information in IN.nih.gov

However, the full spectrum of its molecular targets remains to be elucidated. Future research should aim to identify other potential protein targets and signaling cascades affected by Boeravinone G. It is important to determine whether Boeravinone G's effects on ERK and NF-kB activation are selective for ROS-mediated processes or if it also modulates these pathways when activated by other stimuli. nih.gov Investigating its interaction with other components of the cellular antioxidant defense system and its influence on other cell signaling pathways, such as those involved in apoptosis, cell cycle regulation, and inflammation, will provide a more comprehensive understanding of its mechanism of action.

Table 1: Known Molecular Targets and Signaling Pathways of Boeravinone G

| Target/Pathway | Observed Effect | Research Context | Citation |

| pERK1 | Reduction of increased levels induced by Fenton's reagent. | Antioxidant effect in Caco-2 cells. | Current time information in IN.nih.gov |

| phospho-NF-kB p65 | Reduction of increased levels induced by Fenton's reagent. | Antioxidant effect in Caco-2 cells. | Current time information in IN.nih.gov |

| Superoxide Dismutase (SOD) | Increased activity in the presence of oxidative stress. | Antioxidant defense in Caco-2 cells. | Current time information in IN.nih.gov |

| Breast Cancer Resistance Protein (BCRP/ABCG2) | Potent inhibition of drug efflux activity. | Multidrug resistance in cancer. | nih.govacs.org |

Investigations into Synergistic Interactions with Other Phytochemicals or Compounds

The complex phytochemical profile of medicinal plants often leads to synergistic interactions, where the combined effect of multiple compounds is greater than the sum of their individual effects. mdpi.com The antioxidant activity of plant extracts is often attributed to the synergistic action of their various bioactive constituents. remedypublications.com While Boeravinone G itself is a potent antioxidant, its efficacy could potentially be enhanced when used in combination with other phytochemicals found in Boerhaavia diffusa or other natural products. ijpsjournal.com

Future studies should investigate the potential synergistic or antagonistic effects of Boeravinone G with other boeravinones, flavonoids, and phenolic compounds present in B. diffusa extracts. ijpsjournal.commdpi.com Understanding these interactions is crucial for developing standardized herbal formulations with optimized antioxidant and therapeutic efficacy. Furthermore, exploring combinations of Boeravinone G with conventional drugs could reveal synergistic effects that may allow for lower, more effective doses and potentially reduce side effects.

Development of Advanced In Vitro and In Vivo Preclinical Models for Mechanistic Studies

The majority of research on Boeravinone G's antioxidant and genoprotective effects has been conducted using in vitro models, primarily the Caco-2 human colon adenocarcinoma cell line. Current time information in IN.nih.gov These studies have utilized various assays, including Electron Spin Resonance (ESR) spectroscopy, thiobarbituric acid reactive substances (TBARS) assay for lipid peroxidation, reactive oxygen species (ROS) production assays, and the Comet assay for DNA damage assessment. Current time information in IN.nih.gov While these models have been instrumental in elucidating the basic mechanisms of Boeravinone G, they have limitations in replicating the complex physiological environment of a whole organism.

There is a clear need for the development and use of advanced preclinical models to further investigate the therapeutic potential of Boeravinone G. nih.gov This includes the use of more complex in vitro models, such as 3D cell cultures or organ-on-a-chip systems, to better mimic tissue architecture and function. Crucially, in vivo studies using well-established animal models of diseases related to oxidative stress, such as inflammatory bowel disease and colon cancer, are necessary to validate the in vitro findings and to evaluate the pharmacokinetics and safety profile of Boeravinone G. nih.govmdpi.com While in vivo studies have been conducted on other boeravinones, such as Boeravinone B for osteoporosis, similar models need to be employed for Boeravinone G to confirm its therapeutic efficacy. bmbreports.org

Exploration of Synthetic Accessibility and Novel Analog Synthesis for Enhanced Activity

Currently, Boeravinone G is primarily obtained through isolation from the roots of Boerhaavia diffusa using chromatographic techniques. biomedpharmajournal.org While this is suitable for laboratory-scale research, reliance on natural sources can be a limitation for large-scale production and can be subject to variability. Research into the total synthesis of Boeravinone G would be a significant step towards ensuring a consistent and scalable supply.

Furthermore, the chemical structure of Boeravinone G provides a scaffold for the synthesis of novel analogs with potentially enhanced activity, improved selectivity, or more favorable pharmacokinetic properties. Structure-activity relationship (SAR) studies have already provided some insights, for instance, the higher antioxidant activity of Boeravinone G compared to Boeravinone D and H has been attributed to the absence of a methyl group at position 10. nih.gov The synthesis of aza-boeravinone derivatives as potential topoisomerase I inhibitors, based on the general boeravinone framework, demonstrates the feasibility of creating novel compounds with different biological targets. mdpi.comresearchgate.net Future research should focus on designing and synthesizing new analogs of Boeravinone G to explore its potential as an antioxidant and for other therapeutic applications.

Potential as a Lead Compound in Drug Discovery Research

The potent antioxidant and genoprotective activities of Boeravinone G, which are significant even at nanomolar concentrations, position it as a promising lead compound in drug discovery research. Current time information in IN.nih.gov Its ability to modulate key signaling pathways involved in oxidative stress-related pathologies suggests its potential for the development of novel therapeutic agents. Current time information in IN.nih.govresearchgate.net The relatively simple chemical structure of boeravinones is also an advantage for medicinal chemistry efforts. nih.gov

Boeravinone G could be particularly relevant for the development of drugs to treat or prevent conditions where reactive oxygen species (ROS) play a significant etiological role, such as certain gastrointestinal disorders, neurodegenerative diseases, and inflammatory conditions. Current time information in IN.nih.govresearchgate.net Its inhibitory activity against the Breast Cancer Resistance Protein (BCRP) also suggests a potential role in overcoming multidrug resistance in cancer chemotherapy. nih.gov Further preclinical and eventually clinical studies are warranted to fully explore the therapeutic potential of Boeravinone G and its derivatives as novel drug candidates.

Q & A

Q. What extraction and isolation methods are effective for obtaining Boeravinone G from Boerhaavia diffusa?

Boeravinone G is isolated via methanol extraction of Boerhaavia diffusa roots, followed by Kupchan solvent partitioning (yielding n-hexane, CCl₄, CHCl₃, and n-BuOH fractions). The CCl₄ fraction, showing high antioxidant activity, undergoes ESR-guided purification using sequential silica gel column chromatography and HPLC . Structural confirmation is achieved through spectral comparison with literature data .

Q. Which in vitro assays are commonly used to evaluate Boeravinone G’s antioxidant activity?

Standard assays include:

- TBARS assay : Measures lipid peroxidation via thiobarbituric acid-reactive substances (noted for non-specificity; requires complementary methods) .

- ROS quantification : Fluorescence-based detection in Caco-2 cells exposed to Fenton’s reagent (H₂O₂/Fe²⁺) .

- Comet assay : Assesses DNA damage reduction by measuring tail length in H₂O₂-treated cells .

- SOD activity : Evaluates superoxide dismutase inhibition using enzymatic assays .

Q. How does Boeravinone G’s chemical structure contribute to its antioxidant properties?

Boeravinone G’s rotenoid structure lacks a methyl group at position 10, distinguishing it from analogs like Boeravinone D and H. This structural feature enhances radical-scavenging capacity, as demonstrated by ESR spectroscopy showing superior hydroxyl radical quenching compared to other rotenoids .

Advanced Research Questions

Q. What experimental approaches are recommended to analyze Boeravinone G’s impact on DNA damage repair mechanisms?

- Comet assay optimization : Use varying H₂O₂ concentrations (e.g., 0.1–1 ng/ml Boeravinone G) to quantify dose-dependent DNA protection .

- SOD and catalase activity correlation : Pair ROS assays with enzymatic activity measurements to link antioxidant effects to DNA repair .

- Gene expression profiling : Analyze DNA repair genes (e.g., OGG1, XRCC1) via qPCR or RNA-seq in treated vs. untreated cells.

Q. How can researchers resolve contradictions in antioxidant activity data between TBARS and ESR assays when studying Boeravinone G?

- Multi-assay validation : Combine TBARS with ESR or fluorometric ROS assays to offset TBARS’ non-specificity .

- Concentration gradients : Test Boeravinone G in nanomolar ranges (effective in ESR studies) to avoid micromolar-range artifacts common in TBARS .

- Negative controls : Include vitamin C/E as reference antioxidants to contextualize potency differences .

Q. What signaling pathways are implicated in Boeravinone G’s genoprotective effects, and how can their modulation be experimentally validated?

- MAP kinase/NF-κB pathways : Boeravinone G inhibits Fenton’s reagent-induced phosphorylation of ERK1 and NF-κB p65. Validate via Western blotting for pERK1/2 and phospho-NF-κB p65 .

- Cross-talk analysis : Use kinase inhibitors (e.g., U0126 for ERK) to dissect pathway interactions in oxidative stress models .

- In vivo corroboration : Employ murine colitis models (e.g., DNBS-induced) to assess pathway modulation in inflammatory bowel disease contexts .

Methodological Considerations

- Data reproducibility : Replicate experiments across cell batches to account for Caco-2 differentiation variability .

- Toxicity screening : Conduct MTT and LDH assays to confirm non-cytotoxic concentrations (e.g., 0.1–1 ng/ml) .

- Structural analogs : Compare Boeravinone G with methylated rotenoids (e.g., Boeravinone D) to isolate structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.